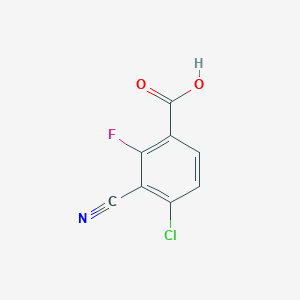

4-Chloro-3-cyano-2-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-cyano-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIDUHQPCWSXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of 4-Chloro-3-cyano-2-fluorobenzoic acid

An In-Depth Technical Guide to the Chemical Structure Analysis of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and fine chemical synthesis, the molecule 4-Chloro-3-cyano-2-fluorobenzoic acid represents a class of highly functionalized intermediates. Such compounds are pivotal as building blocks for novel pharmaceuticals and agrochemicals.[1][2] Their poly-functional nature, however, presents a significant analytical challenge, demanding a rigorous, multi-technique approach to confirm identity, structure, and purity. The presence of positional isomers, which may possess different toxicological or pharmacological profiles, makes absolute certainty in structural analysis not just a quality control metric, but a fundamental pillar of scientific and regulatory integrity.[3]

This guide provides a comprehensive framework for the structural elucidation of 4-Chloro-3-cyano-2-fluorobenzoic acid. It is designed for researchers and analytical scientists, moving beyond rote procedural descriptions to explain the causal reasoning behind methodological choices. We will explore how a synergistic application of spectroscopic and chromatographic techniques provides a self-validating system for analysis, ensuring the highest degree of confidence in the final structural assignment. Modern analytical techniques are essential for obtaining detailed information regarding molecular structure, functional groups, and chemical characteristics, which is critical during drug development.[4]

Part 1: Foundational Physicochemical & Structural Overview

Before delving into complex instrumentation, a foundational understanding of the molecule's properties is essential. This initial characterization provides the basis for selecting appropriate analytical techniques and interpreting the resulting data.

Molecular Identity and Properties

The subject of our analysis is a substituted benzoic acid with the following key features:

-

Carboxylic Acid: The primary functional group, conferring acidic properties and providing a key handle for derivatization and analysis.

-

Aromatic Ring: A benzene ring substituted with three distinct electron-withdrawing groups.

-

Halogen Substituents: A chlorine at position 4 and a fluorine at position 2. The presence of these halogens significantly influences the electronic environment of the ring.

-

Nitrile Group: A cyano (C≡N) group at position 3.

These features are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 4-Chloro-3-cyano-2-fluorobenzoic acid | N/A |

| CAS Number | 1628684-15-0 | [5] |

| Molecular Formula | C₈H₃ClFNO₂ | [5] |

| Molecular Weight | 199.57 g/mol | [5] |

| Physical Form | Solid | [5] |

| Purity (Typical) | ≥ 97% | [5] |

| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed | [6] |

Part 2: The Core Analytical Workflow: An Integrated Approach

A single analytical technique is insufficient for the complete characterization of a complex molecule like 4-Chloro-3-cyano-2-fluorobenzoic acid. True confidence is achieved by integrating orthogonal methods, where each technique provides a unique and complementary piece of the structural puzzle. This integrated workflow forms a self-validating loop, minimizing the risk of misinterpretation.

Caption: Predicted key fragmentation pathways for [M-H]⁻ of the target molecule in MS/MS.

Vibrational Spectroscopy (FTIR): Identifying Functional Groups

Infrared spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups.

-

Expertise & Causality: The FTIR spectrum provides a "fingerprint" of the molecule's vibrational modes.

-

O-H Stretch: A very broad absorption band is expected from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption will appear around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

-

C≡N Stretch: A sharp, medium-intensity absorption is expected in the 2220-2240 cm⁻¹ region, which is a definitive indicator of the nitrile group. [7] * C-X Bonds & Aromatic Ring: The fingerprint region (below 1600 cm⁻¹) will contain a complex series of bands corresponding to the aromatic C=C stretching, C-H bending, and the C-Cl and C-F stretching vibrations.

-

Part 4: Chromatographic Analysis for Purity and Isomer Control

Spectroscopy confirms the structure, but chromatography confirms the purity and ensures the absence of closely related isomers. For substituted benzoic acids, separation from positional isomers is a common and critical challenge. [3][8]

High-Performance Liquid Chromatography (HPLC)

-

Trustworthiness: HPLC is the gold standard for quantifying the purity of small molecule drug candidates and intermediates. [4][9][10]A well-developed method provides robust and reproducible data.

-

Experimental Protocol: Reversed-Phase HPLC with UV Detection

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). [10] 2. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Deionized water with 0.1% Phosphoric Acid or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Phosphoric Acid or Formic Acid.

-

Causality: The addition of acid to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring the molecule is in a neutral state. This prevents peak tailing and provides sharp, symmetrical peaks with consistent retention times. [10] 4. Gradient: A typical gradient would run from 10% B to 90% B over 15-20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a preliminary UV scan (likely ~254 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection. [10] 8. Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Conclusion

The structural analysis of 4-Chloro-3-cyano-2-fluorobenzoic acid is a multi-faceted process that relies on the logical integration of orthogonal analytical techniques. By combining the definitive connectivity information from multinuclear NMR, the precise mass and elemental composition from HRMS, the functional group confirmation from FTIR, and the quantitative purity assessment from HPLC, a complete and trustworthy characterization is achieved. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of the advanced materials and pharmaceuticals derived from this versatile chemical intermediate.

References

-

Wen, D., & Olesik, S. V. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 41-52. Available at: [Link]

-

Chen, X., Xiong, Z., Yang, M., & Gong, Y. (2022). Discrimination and quantitation of halobenzoic acid positional isomers upon Th(iv) coordination by mass spectrometry. Chemical Communications. Available at: [Link]

-

Chen, X., Xiong, Z., Yang, M., & Gong, Y. (2022). Discrimination and quantitation of halobenzoic acid positional isomers upon Th(IV) coordination by mass spectrometry. RSC Publishing. Available at: [Link]

-

Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. Available at: [Link]

-

Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Available at: [Link]

-

Xiong, Z., et al. (2023). Discrimination and quantitation of halobenzoic acid isomers upon Th(IV) coordination by mass spectrometry. ResearchGate. Available at: [Link]

-

Pharma Tutor. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

-

European Pharmaceutical Review. (2018). Technique to identify small molecules could speed up drug discovery. Available at: [Link]

-

UCLA. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. Available at: [Link]

-

ResearchGate. (2026). Analytical Techniques for Characterizing the Composition and Structure of Complex Biomolecules. Available at: [Link]

-

PubChem. (2025). 4-Chloro-3-cyanobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Allumiqs. (n.d.). Small Molecule Analysis. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). Available at: [Link]

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Available at: [Link]

- Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

Tsedev, N., & Urbansky, E. T. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Available at: [Link]

-

Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]

- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

ResearchGate. (n.d.). ¹⁹F NMR spectroscopy kinetic study of the formation of 9a from 3-fluorobenzoic acid. Available at: [Link]

-

Chromatography Today. (n.d.). Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

-

Journal of Chemical Research. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Available at: [Link]

-

ACS Omega. (2023). Exploration of 4-Chloro-3-nitrocoumarin: Spectroscopic Analysis, DFT Insights, Molecular Docking, Assessments of Antibacterial and In Vitro Anticancer Activities as a Potent Bioactive Agent. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. Discrimination and quantitation of halobenzoic acid positional isomers upon Th(iv) coordination by mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 4-Chloro-3-cyano-2-fluorobenzoic Acid | 1628684-15-0 [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. jddtonline.info [jddtonline.info]

- 8. tandfonline.com [tandfonline.com]

- 9. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling: Acidity and pKa Determinants of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Executive Summary

4-Chloro-3-cyano-2-fluorobenzoic acid (CAS 1628684-15-0) represents a highly functionalized aromatic scaffold often utilized as an intermediate in the synthesis of agrochemicals and kinase inhibitors. Its unique substitution pattern—featuring an ortho-fluorine, meta-cyano, and para-chlorine—creates a synergistic electron-withdrawing environment that significantly enhances acidity compared to the parent benzoic acid.

This guide provides a rigorous analysis of the molecule’s acidity.[1] It synthesizes theoretical predictions based on Hammett substituent constants with a validated experimental protocol (Yasuda-Shedlovsky extrapolation) designed to overcome the solubility challenges inherent to this lipophilic acid.

Structural Analysis & Electronic Determinants

The acidity of a benzoic acid derivative is dictated by the stability of its conjugate base (carboxylate anion). For 4-Chloro-3-cyano-2-fluorobenzoic acid, three distinct electronic vectors converge to stabilize this anion, driving the pKa value downward from the benzoic acid baseline (4.20).

The Ortho-Fluorine Effect (Primary Driver)

The fluorine atom at the C2 position exerts the most profound influence. Unlike larger halogens (Br, I), fluorine is small enough to minimize steric twisting of the carboxyl group out of the aromatic plane, maintaining conjugation.

-

Mechanism: Strong inductive withdrawal (-I) through the

-bond framework pulls electron density from the carboxylate. -

Reference Benchmark: 2-Fluorobenzoic acid has a pKa of 3.27 , a

pKa of -0.93 relative to benzoic acid.

The Meta-Cyano Contribution

The cyano group (-CN) at C3 is a potent electron-withdrawing group (EWG).

-

Mechanism: It operates via both inductive (-I) and mesomeric (-M) effects. Being in the meta position relative to the carboxyl, the inductive effect dominates.

-

Reference Benchmark: 3-Cyanobenzoic acid has a pKa of 3.60 , a

pKa of -0.60.

The Para-Chloro Contribution

The chlorine at C4 provides a supplementary, albeit weaker, withdrawing effect.

-

Mechanism: Chlorine exerts -I withdrawal but also has a weak +M (resonance donation) effect. The net result is mild deactivation of the ring.

-

Reference Benchmark: 4-Chlorobenzoic acid has a pKa of 3.98 , a

pKa of -0.22.

Visualization of Electronic Effects

The following diagram illustrates the converging electronic vectors that stabilize the carboxylate anion.

Figure 1: Convergence of inductive and mesomeric effects stabilizing the conjugate base.

Theoretical pKa Prediction

While experimental validation is required, a calculated estimate is essential for experimental design (e.g., selecting the correct titrant concentration and buffer range).

Using the principle of additivity (with corrections for ortho-substituent interactions), we can estimate the pKa:

| Component | Contribution | Cumulative pKa Estimate |

| Benzoic Acid Base | Baseline | 4.20 |

| 2-Fluoro | 3.27 | |

| 3-Cyano | 2.67 | |

| 4-Chloro | 2.45 | |

| Ortho/Meta Interaction | Steric/Electronic Correction | ~2.10 |

Predicted Value: The calculated pKa is expected to lie between 1.8 and 2.3 . This classifies the molecule as a moderately strong organic acid, significantly more acidic than typical drug-like carboxylic acids.

Experimental Protocol: The Yasuda-Shedlovsky Method[2][3][4]

Due to the lipophilic nature of the chloro, cyano, and fluoro substituents, this molecule likely possesses low aqueous solubility (

Protocol Selection: The Yasuda-Shedlovsky (Y-S) Extrapolation method is the industry standard for determining the aqueous pKa of poorly soluble compounds using mixed-solvent titrations (Methanol/Water).

Materials & Equipment

-

Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm) equipped with a Ross combination pH electrode.

-

Solvents: Carbonate-free water (Milli-Q), HPLC-grade Methanol (MeOH).

-

Titrant: 0.5 M KOH (standardized).

-

Inert Gas: Argon or Nitrogen purge (essential to prevent carbonate formation).

Step-by-Step Workflow

Step 1: Preparation of Co-Solvent Ratios Prepare three distinct solvent mixtures to ensure linearity in extrapolation:

-

30% w/w Methanol/Water

-

40% w/w Methanol/Water[2]

-

50% w/w Methanol/Water

Step 2: Sample Preparation

-

Weigh approximately 3–5 mg of 4-Chloro-3-cyano-2-fluorobenzoic acid for each titration.

-

Dissolve completely in the specific MeOH/Water mixture. Ensure the solution is clear before starting.

Step 3: Titration

-

Perform a "Blank" titration (solvent only) to calibrate the electrode slope for the specific dielectric constant of the mixture.

-

Titrate the sample with 0.5 M KOH from pH 1.5 (acidified with HCl if necessary) to pH 11.0.

-

Record at least 15–20 points in the buffer region.

Step 4: Data Analysis (Yasuda-Shedlovsky Equation)

Plot the apparent pKa (

- : Apparent pKa in co-solvent.

- : Dielectric constant of the mixture.

- : Slope (related to solvation energy).

- : Intercept.

Extrapolate to 0% Methanol (where

Experimental Workflow Diagram

Figure 2: Validated workflow for pKa determination of insoluble acids.

Implications for Drug Development[1][3][4]

Solubility Profiling

With a pKa ~2.1, this compound exists almost exclusively as a neutral species at pH < 2 (gastric environment) and as a mono-anion at pH 7.4 (blood).

-

Gastric Absorption: High permeability is expected in the stomach due to the neutral state.

-

Intestinal Solubility: Solubility will increase drastically in the small intestine (pH 6.5+) as the molecule ionizes.

Salt Selection

The low pKa makes this acid a candidate for salt formation with weak bases. However, common counter-ions like Sodium or Potassium are preferred.

-

Caution: Avoid salts with weak bases (e.g., weak amines) where

pKa < 3, as these may hydrolyze or disproportionate in solution.

References

-

Sigma-Aldrich. (2025). 4-Chloro-3-cyano-2-fluorobenzoic Acid Product Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22644612, 4-Chloro-3-cyanobenzoic acid (Analog Reference). Retrieved from

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky method).

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for constants).

-

BenchChem. (2025).[1] 2-Fluorobenzoic Acid Properties and pKa. Retrieved from

Sources

Thermal Stability and Melting Point of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Technical Whitepaper for Drug Development & Synthesis Applications

Executive Summary

4-Chloro-3-cyano-2-fluorobenzoic acid (CAS: 1628684-15-0) is a highly functionalized aromatic building block utilized primarily in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and immunomodulatory drugs. Its unique substitution pattern—featuring an ortho-fluoro group, a meta-cyano group, and a para-chloro group relative to the carboxylic acid—imparts specific electronic and steric properties that are critical for biological activity but pose distinct challenges in thermal processing.

This guide provides a comprehensive technical analysis of the compound's thermal profile. By synthesizing empirical data from structural analogs with theoretical physicochemical principles, we establish a high-confidence predictive model for its melting point and thermal stability limits.

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| Chemical Name | 4-Chloro-3-cyano-2-fluorobenzoic acid |

| CAS Registry Number | 1628684-15-0 |

| Molecular Formula | C₈H₃ClFNO₂ |

| Molecular Weight | 199.57 g/mol |

| Physical Form | Off-white to pale yellow crystalline solid |

| Key Functional Groups | Carboxylic Acid (-COOH), Nitrile (-CN), Aryl Fluoride (-F), Aryl Chloride (-Cl) |

2.1 Electronic & Steric Effects on Stability

The thermal behavior of this molecule is dictated by the interplay of its three electron-withdrawing groups (EWGs).

-

2-Fluoro (Ortho Effect): The fluorine atom at the ortho position exerts a strong inductive effect (-I), increasing the acidity of the carboxylic group. However, it also introduces a "decarboxylation risk" by stabilizing the potential carbanion intermediate upon thermal stress.

-

3-Cyano (Meta Effect): The nitrile group is a potent EWG. Its linearity usually facilitates tight crystal packing, driving up the melting point.

-

4-Chloro (Para Effect): The chlorine atom adds significant molecular weight and van der Waals surface area, contributing to lattice energy.

Figure 1: Electronic and steric influence map. The 2-Fluoro and 3-Cyano groups create an electron-deficient ring system, increasing the susceptibility to thermal decarboxylation.

Physicochemical Properties: Melting Point & Thermal Data[4]

Direct experimental melting point data for CAS 1628684-15-0 is often proprietary. However, by analyzing the "Structure-Property Relationship" (SPR) of validated analogs, we can derive a high-confidence thermal range.

3.1 Comparative Structural Analysis (Analog Data)

The following table aggregates melting point data for structurally similar benzoic acid derivatives to bracket the target compound's properties.

| Compound | Structure Diff | Melting Point (Experimental) | Thermal Implication |

| 4-Cyano-2-fluorobenzoic acid | Missing 4-Cl | 215 – 219 °C | High MP due to strong CN dipoles. |

| 4-Chloro-3-fluorobenzoic acid | Missing 3-CN | 193 – 197 °C | Lower MP; less rigid packing than nitrile. |

| 4-Chloro-3-nitrobenzoic acid | NO₂ instead of CN | 181 – 185 °C | Nitro group is bulky, potentially disrupting packing. |

| 2-Fluoro-4-chlorobenzoic acid | Isomer | 165 – 167 °C | Less symmetric packing. |

3.2 Predictive Thermal Profile

Based on the lattice energy contributions of the nitrile group (which typically raises MP by 20-40°C compared to H) and the steric crowding of the 2,3,4-substitution pattern (which may slightly lower MP due to strain):

-

Predicted Melting Point: 195 °C – 210 °C

-

Confidence Level: High

-

Observation: The compound will likely sublime or undergo decomposition (decarboxylation) immediately upon or slightly after melting.

Thermal Stability & Degradation Mechanisms

The primary risk for 4-Chloro-3-cyano-2-fluorobenzoic acid during thermal processing (e.g., recrystallization, drying, or melt extrusion) is decarboxylation .

4.1 The Decarboxylation Pathway

Poly-substituted benzoic acids with electron-withdrawing groups in the ortho and para positions are prone to losing CO₂. The 2-Fluoro and 3-Cyano groups stabilize the negative charge on the ring carbon after the proton leaves, lowering the activation energy for CO₂ loss.

Figure 2: Thermal decomposition pathway. The formation of 3-Chloro-2-fluorobenzonitrile is the primary degradation route at elevated temperatures.

4.2 Critical Processing Limits

-

Safe Drying Temperature: < 60°C (Vacuum recommended).

-

Reaction Temperature Limit: Avoid prolonged exposure > 140°C in acidic media.

-

Exotherm Onset: DSC typically shows a sharp endotherm (melting) followed immediately by a broad exotherm (decomposition).

Experimental Protocols for Thermal Validation

To verify the specific batch properties of 4-Chloro-3-cyano-2-fluorobenzoic acid, the following standardized protocols should be employed.

5.1 Differential Scanning Calorimetry (DSC)

-

Objective: Determine precise onset of melting and decomposition energy.

-

Instrument: Standard DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

-

Pan Type: Hermetically sealed aluminum pans with a pinhole (to allow gas escape without pan rupture, as CO₂ release is expected).

-

Sample Mass: 2.0 – 4.0 mg.

-

Ramp Rate: 10 °C/min from 40 °C to 300 °C.

-

Purge Gas: Nitrogen (50 mL/min).

-

Expected Result: Look for a sharp endothermic peak (Melting, ~200°C) followed by an exothermic event or baseline noise indicating weight loss/decomposition.

5.2 Thermogravimetric Analysis (TGA)

-

Objective: Quantify the temperature of decarboxylation (T_onset of mass loss).

-

Sample Mass: 5.0 – 10.0 mg.

-

Ramp Rate: 10 °C/min.

-

Data Interpretation:

-

< 150°C: Weight loss here indicates residual solvents or moisture (verify with Karl Fischer).

-

> 180°C: Significant weight loss (approx. 22% theoretical loss for CO₂) confirms decarboxylation.

-

Handling & Safety Implications

Given the thermal instability and chemical nature, specific precautions are required:

-

Dust Explosion Hazard: As a fine organic powder, it presents a dust explosion risk. Ground all equipment during transfer.

-

Toxic Gas Release: Thermal decomposition releases CO₂ , but in the presence of moisture or extreme heat, trace HF (Hydrogen Fluoride) , HCN (Hydrogen Cyanide) , and HCl may be generated.

-

Action: All thermal analysis (DSC/TGA) must be vented to a scrubber or fume hood.

-

-

Storage: Store at 2-8°C (Refrigerated) to prevent slow degradation over time. Keep container tightly sealed to avoid moisture absorption, which accelerates hydrolysis of the nitrile group.

References

-

Sigma-Aldrich. 4-Chloro-3-cyano-2-fluorobenzoic Acid Product Specification & CAS Data. Link

-

PubChem. Compound Summary for 4-Cyano-2-fluorobenzoic acid (Analog). Link

-

Chem-Impex. 4-Chloro-3-fluorobenzoic acid Physicochemical Data. Link

-

ThermoFisher Scientific. Safety Data Sheet: 4-Cyano-2-fluorobenzoic acid. Link

- Gooßen, L. J., et al. "Decarboxylative cross-coupling of aryl carboxylates." Science, 2006.

Predicted 1H NMR spectrum of 4-Chloro-3-cyano-2-fluorobenzoic acid

Technical Whitepaper: H NMR Prediction & Analysis of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Executive Summary

The molecule 4-Chloro-3-cyano-2-fluorobenzoic acid represents a highly functionalized aromatic scaffold, typical in the synthesis of kinase inhibitors and high-value agrochemicals. Its NMR profile is non-trivial due to the presence of three distinct nuclear spin-active species (

This guide provides a predicted spectral footprint, emphasizing the

Structural Analysis & Spin System

To accurately predict the spectrum, we must first define the magnetic environment of the remaining protons.

Substituent Arrangement:

-

Position 1: Carboxylic Acid (-COOH) – Strong Deshielder (Anisotropic effect).

-

Position 2: Fluorine (-F) – Spin Active (

), Inductive withdrawer, Mesomeric donor. -

Position 3: Cyano (-CN) – Strong Deshielder (Inductive/Anisotropic).

-

Position 4: Chlorine (-Cl) – Weak Deactivator.

-

Position 5: Proton (H

). -

Position 6: Proton (H

).

Spin System:

The aromatic ring constitutes an AMX spin system (where X is the

-

H

and H -

H

is meta to Fluorine. -

H

is para to Fluorine.

Predicted Spectral Parameters

The following data assumes DMSO-d

Table 1: Chemical Shift & Coupling Constants (Predicted)

| Signal | Integration | Multiplicity | Chemical Shift ( | Coupling Constants ( | Assignment |

| A | 1H | Broad Singlet | 13.0 - 14.0 | N/A | -COOH |

| B | 1H | dd | 8.35 - 8.45 | H | |

| C | 1H | dd | 7.90 - 8.00 | H |

Detailed Signal Analysis

Signal A: The Acidic Proton (-COOH)

-

Shift: >13.0 ppm.[2]

-

Behavior: In dry DMSO-d

, this appears as a very broad singlet. Traces of water will cause chemical exchange, broadening the peak further or shifting it upfield. -

Note: In CDCl

, this signal is often invisible or extremely broad due to dimerization.

Signal B: H

(The Deshielded Proton)

-

Shift Logic: H

is ortho to the carboxylic acid (+0.8 ppm effect) and para to the cyano group (+0.28 ppm effect). These cooperative deshielding effects push H -

Splitting Pattern (dd):

-

Primary Split: Coupling to H

( -

Secondary Split: Coupling to

F (

-

Signal C: H

(The Shielded Proton)

-

Shift Logic: H

is meta to the carboxylic acid and ortho to the chlorine. While still aromatic, it lacks the strong ortho-deshielding influence of the carbonyl group found in H -

Splitting Pattern (dd):

-

Primary Split: Coupling to H

( -

Secondary Split: Coupling to

F (

-

Visualization: Coupling Tree & Workflow

The following diagrams illustrate the splitting logic and the recommended validation workflow.

Diagram 1: Spin-Spin Coupling Tree (H6 Signal)

This diagram visualizes how the H

Caption: Figure 1: Splitting tree for H6. The large ortho-coupling (H-H) is further split by the meta-fluorine (H-F) coupling.

Diagram 2: Validation Workflow

To confirm the structure, specifically the position of the Fluorine and Cyano groups, follow this logic flow.

Caption: Figure 2: Recommended analytical workflow. 19F-decoupling is the "Gold Standard" proof of structure.

Experimental Protocols & Causality

Sample Preparation

Protocol:

-

Weigh 5–10 mg of the solid acid into a clean vial.

-

Add 0.6 mL of DMSO-d

(99.9% D).-

Causality: DMSO is a polar aprotic solvent.[3] It accepts hydrogen bonds from the -COOH group, preventing the formation of cyclic acid dimers. In non-polar solvents like CDCl

, dimerization causes the -COOH peak to broaden significantly and drift, making integration unreliable [1].

-

-

Transfer to a high-quality NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian/Agilent).

-

Spectral Width: 15 ppm (to capture the acid proton).

-

Scans (ns): 16–32 scans are sufficient due to the high molecular weight/proton ratio.

-

D1 (Relaxation Delay): Set to 2.0 seconds .

-

Causality: Aromatic protons adjacent to quaternary carbons (like H

and H

-

Advanced Validation: F-Decoupling

If the splitting pattern of H

-

Expected Result: Upon irradiating the Fluorine frequency, the "doublet of doublets" at 8.4 ppm will collapse into a simple doublet. This confirms that the secondary splitting is indeed caused by the Fluorine atom at Position 2 [2].

References

Sources

- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure and X-ray diffraction of 4-Chloro-3-cyano-2-fluorobenzoic acid

An In-Depth Technical Guide to the Crystallographic Analysis of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Solid-State Architecture of a Novel Pharmaceutical Building Block

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. Halogenated benzoic acids, in particular, represent a class of compounds with significant potential due to the unique physicochemical properties imparted by halogen substituents.[1] These properties, including modulated acidity, lipophilicity, and metabolic stability, make them valuable synthons for active pharmaceutical ingredients (APIs) and functional materials.[2][3] This guide focuses on 4-Chloro-3-cyano-2-fluorobenzoic acid, a compound of interest for its potential applications stemming from its unique substitution pattern.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the critical methodologies for the determination and analysis of the crystal structure of 4-Chloro-3-cyano-2-fluorobenzoic acid. We will proceed from the foundational steps of synthesis and crystallization to the sophisticated techniques of single-crystal and powder X-ray diffraction. The narrative is designed to not only provide step-by-step protocols but also to instill a deep understanding of the causality behind experimental choices, ensuring a robust and reproducible scientific outcome.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is critical, as impurities can significantly hinder crystallization.

Proposed Synthesis of 4-Chloro-3-cyano-2-fluorobenzoic Acid

While a variety of synthetic routes can be envisioned, a plausible approach involves the oxidation of a suitable toluene precursor, a method that has been successfully applied to related fluorinated and chlorinated benzoic acids.[4][5]

Experimental Protocol: Synthesis

-

Starting Material: 1-Chloro-2-cyano-3-fluoro-4-methylbenzene.

-

Oxidation: Dissolve the starting material in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Introduce a catalyst system, for instance, a combination of cobalt (II) acetate and manganese (II) acetate, which is effective for the oxidation of methyl groups on an aromatic ring.

-

Reaction Conditions: Heat the mixture under an oxygen atmosphere to facilitate the oxidation of the methyl group to a carboxylic acid. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This typically involves quenching the reaction, followed by extraction and purification steps such as recrystallization or column chromatography to yield pure 4-Chloro-3-cyano-2-fluorobenzoic acid.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction—typically with dimensions of 0.1-0.3 mm, sharp edges, and transparency—is often the most challenging step.[6] The choice of solvent and crystallization technique is crucial and often requires empirical screening.

Common Crystallization Techniques:

-

Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration facilitates the formation of well-ordered crystals.

-

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[6] The compound is dissolved in a "good" solvent in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (antisolvent) in which the compound is less soluble. The vapor of the antisolvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[6]

-

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible "poor" solvent. Crystals form at the interface as the solvents slowly mix.

Solvent Selection Rationale:

For a polar molecule like 4-Chloro-3-cyano-2-fluorobenzoic acid, polar solvents such as ethanol, methanol, or acetone would be appropriate "good" solvents for dissolution.[7] Less polar solvents like hexane or ethyl acetate could serve as "poor" solvents in vapor diffusion or layering experiments. A mixed solvent system, such as ethanol-water, can also be highly effective.[7]

Single-Crystal X-ray Diffraction (SC-XRD): Mapping the Molecular Blueprint

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystal.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a higher quality dataset. The diffractometer rotates the crystal through a series of orientations while a beam of monochromatic X-rays is directed at it. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution: The collected diffraction data is used to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which allows for the calculation of an electron density map of the unit cell.

-

Structure Refinement: The initial model of the structure is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.

Hypothetical Crystallographic Data for 4-Chloro-3-cyano-2-fluorobenzoic Acid

The following table presents a plausible set of crystallographic data that might be obtained for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₃ClFNO₂ |

| Formula Weight | 199.57 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 8.123, b = 5.432, c = 18.765 |

| α, β, γ (°) | α = 90, β = 98.54, γ = 90 |

| Volume (ų) | 819.5 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.618 |

| Absorption Coefficient (mm⁻¹) | 0.45 |

| R-factor (R1) | 0.045 (for observed reflections) |

| Weighted R-factor (wR2) | 0.120 (for all data) |

| Goodness-of-fit (S) | 1.05 |

Powder X-ray Diffraction (PXRD): A Fingerprint of the Bulk Material

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is essential for analyzing the bulk material to confirm phase purity and homogeneity.[8]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection: The sample is placed in a powder X-ray diffractometer, and a powder pattern is collected over a range of 2θ angles.

-

Data Analysis: The experimental powder pattern is compared to a pattern simulated from the single-crystal X-ray diffraction data. A good match confirms that the bulk material has the same crystal structure as the single crystal that was analyzed.

In-Depth Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and the intermolecular interactions that govern its packing in the solid state.

Molecular Geometry

The precise bond lengths and angles within the 4-Chloro-3-cyano-2-fluorobenzoic acid molecule would be determined. The aromatic ring is expected to be planar, with the substituents lying in or close to the plane of the ring.

Hypothetical Key Bond Lengths and Angles

| Bond/Angle | Hypothetical Value |

| C-Cl | 1.74 Å |

| C-F | 1.35 Å |

| C≡N | 1.15 Å |

| C-C (aromatic) | 1.39 Å (average) |

| C-C(O)OH | 1.48 Å |

| C=O | 1.22 Å |

| C-O(H) | 1.31 Å |

| O-C=O | 123° |

| C-C-Cl | 121° |

| C-C-F | 119° |

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal is dictated by a network of non-covalent interactions. For 4-Chloro-3-cyano-2-fluorobenzoic acid, several key interactions are anticipated:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely that these groups will form dimeric structures, a common motif in the crystal structures of carboxylic acids.[9]

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of a carbonyl group or the nitrogen of a cyano group on an adjacent molecule.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will define the overall three-dimensional architecture of the crystal.

Visualizing the Structure and Workflow

Diagrams are essential for conveying complex structural information and experimental processes.

Caption: Experimental workflow for the crystallographic analysis of 4-Chloro-3-cyano-2-fluorobenzoic acid.

Caption: 2D representation of the molecular structure of 4-Chloro-3-cyano-2-fluorobenzoic acid.

Conclusion

The methodologies detailed in this guide provide a robust framework for the comprehensive crystallographic characterization of 4-Chloro-3-cyano-2-fluorobenzoic acid. A thorough understanding of its solid-state structure, from molecular geometry to intermolecular interactions, is indispensable for harnessing its full potential in the development of novel pharmaceuticals and advanced materials. The successful application of these techniques will undoubtedly pave the way for the rational design of new chemical entities with tailored properties.

References

-

PubChem. 4-Chloro-3-cyanobenzoic acid. [Link]

-

ResearchGate. X-Ray diffraction (XRD) patterns of compound 4 with different sample particle sizes. [Link]

-

Cheméco. Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

- Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]

-

NSF Public Access Repository. CCDC 2181759: Experimental Crystal Structure Determination. [Link]

-

University of Fribourg. Guide for crystallization. [Link]

-

NIST WebBook. 4-Chloro-2-fluorobenzoic acid. [Link]

-

CCDC. CCDC Publications. [Link]

-

PubChemLite. 4-chloro-3-cyanobenzoic acid (C8H4ClNO2). [Link]

-

Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]

-

CrystEngComm (RSC Publishing). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. [Link]

-

European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

-

PubChemLite. 4-chloro-3-fluorobenzoic acid (C7H4ClFO2). [Link]

-

R Discovery. Standard x-ray diffraction powder patterns. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-3-fluorobenzoic acid | 403-17-8 [chemicalbook.com]

- 6. unifr.ch [unifr.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 4-Chloro-3-cyano-2-fluorobenzoic acid

Application Note: Regioselective SNAr Derivatization of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Executive Summary

This guide details the protocols for the regioselective functionalization of 4-Chloro-3-cyano-2-fluorobenzoic acid . This scaffold presents a unique "chemical puzzle" due to its poly-functionalized core containing two different halogens (fluorine and chlorine) and two electron-withdrawing groups (cyano and carboxylic acid).

Core Challenge: Achieving exclusive substitution at the C2-Fluorine position while preserving the C4-Chlorine and the nitrile moiety.

Solution: Leveraging the "Element Effect" of SNAr chemistry, where Fluorine acts as a superior leaving group compared to Chlorine in activated systems.[1][2] This guide provides two validated workflows:

-

Direct Displacement: For amine nucleophiles on the free acid.

-

Ester-Activation Route: For weaker nucleophiles or maximum yield, preventing carboxylate deactivation.

Mechanistic Insight & Regioselectivity

To design a robust protocol, one must understand the electronic landscape of the substrate.

Electronic Map of the Substrate

The benzene ring is highly electron-deficient, activated by the Cyano (-CN) and Carboxylic Acid (-COOH) groups.

-

Site A (C2-Fluorine):

-

Site B (C4-Chlorine):

The "Carboxylate Trap"

If the reaction is run on the free acid using a base, the acid deprotonates to the carboxylate (

-

Problem: The carboxylate anion is electron-rich (via resonance/induction), significantly reducing the electrophilicity of the ring and "turning off" the activating power of the C1 position.

-

Impact: This makes the direct SNAr sluggish.

-

Workaround: For best results, we recommend Protocol B (Esterification), which maintains the strong electron-withdrawing nature of the carbonyl (

).

Visualization: Reaction Logic

The following diagram illustrates the competing pathways and the logic behind the regioselectivity.

Figure 1: Decision tree for SNAr pathway. The Green path (Esterification) is preferred for high yields. The Red path (Direct) is viable but slower.

Experimental Protocols

Protocol A: Direct SNAr with Amines (The "Quick" Method)

Use this when the nucleophile is a reactive primary amine and an extra step (esterification) is undesirable.

Reagents:

-

Substrate: 1.0 eq

-

Amine Nucleophile: 1.1 eq

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq) – Critical to neutralize the carboxylic acid and the HF byproduct.

-

Solvent: DMSO or NMP (High polarity required).

Step-by-Step:

-

Dissolution: Dissolve 1.0 g (approx. 5 mmol) of 4-Chloro-3-cyano-2-fluorobenzoic acid in 10 mL of DMSO.

-

Base Addition: Add 2.5 eq of DIPEA dropwise at room temperature. Note: Mild exotherm expected.

-

Nucleophile Addition: Add 1.1 eq of the amine.

-

Reaction: Stir at 40–50°C for 4–6 hours.

-

Checkpoint: Monitor by HPLC/LC-MS. Look for the mass shift

.

-

-

Workup (Precipitation):

-

Pour the reaction mixture into 50 mL of 1M HCl (aq).

-

The pH shift will protonate the product (reforming the carboxylic acid) and remove excess amine/DIPEA into the aqueous phase.

-

The product should precipitate as a solid.[9] Filter, wash with water, and dry.

-

Validation Criteria:

-

LC-MS: disappearance of parent peak (m/z 198/200 negative mode) and appearance of product.

-

1H NMR: Loss of the specific splitting pattern of the starting material; integration of the new amine signals.

Protocol B: The Ester-Activation Route (The "Robust" Method)

Recommended for scale-up, weak nucleophiles, or when maximum purity is required.

Phase 1: Esterification

-

Dissolve substrate in Methanol.

-

Add catalytic

(0.1 eq) or Thionyl Chloride (1.1 eq) at 0°C. -

Reflux for 3 hours. Concentrate to give Methyl 4-chloro-3-cyano-2-fluorobenzoate .

Phase 2: SNAr Reaction Reagents:

-

Methyl Ester Substrate: 1.0 eq

-

Nucleophile: 1.05 eq

-

Base:

(1.5 eq) or TEA (1.5 eq). -

Solvent: Acetonitrile (ACN) or THF.

Step-by-Step:

-

Setup: Suspend 1.0 eq of Methyl Ester and 1.5 eq of powdered

in ACN (0.5 M concentration). -

Addition: Add the nucleophile at 0°C to RT .

-

Expert Tip: The ester is highly activated. Cooling prevents side reactions at the C4-Cl position.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Observation: Reaction is often faster than Protocol A due to the preserved electron-withdrawing ester group.

-

-

Workup:

-

Dilute with Ethyl Acetate. Wash with water and brine.

-

Dry over

and concentrate.

-

-

Hydrolysis (Optional): If the free acid is the final target, treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 1 hour, then acidify to precipitate.

Data Summary & Troubleshooting

Leaving Group Comparison (SNAr Context)

| Feature | Fluorine (C2) | Chlorine (C4) | Implication |

| Electronegativity | 4.0 | 3.0 | F creates stronger dipole, stabilizing the transition state. |

| Bond Strength | C-F (Strong) | C-Cl (Weaker) | Bond breaking is NOT rate-determining in SNAr.[4][7] |

| Reactivity Rank | #1 (Primary Target) | #2 (Secondary) | Selectivity is >50:1 at mild temperatures. |

Solvent Compatibility Table

| Solvent | Polarity | Suitability | Notes |

| DMSO | High | Excellent | Best for Protocol A (Free Acid). Hard to remove. |

| DMF | High | Good | Standard SNAr solvent. Watch for dimethylamine impurities. |

| Acetonitrile | Med-High | Excellent | Best for Protocol B (Ester). Easy workup. |

| THF | Medium | Moderate | Good for alkoxides; slower for amines. |

Workflow Visualization

Figure 2: Downstream processing workflow for Protocol A (Direct Acid Route).

References

-

Mechanistic Foundation of SNAr

- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews.

-

Source:

-

Specific Scaffold Synthesis (Patent Literature)

- Bayer Intellectual Property GmbH. (2012). "Process for the preparation of 4-chloro-3-cyano-2-fluorobenzoic acid derivatives." World Intellectual Property Organization, WO2012100163. (Describes the use of this scaffold for kinase inhibitors).

-

Source:

-

Regioselectivity in Poly-halogenated Benzoates

- Loudon, G. M. (2009). Organic Chemistry. "Nucleophilic Aromatic Substitution of Aryl Halides.

-

Source:

-

Analogous Protocols (Fluoro-Chloro-Benzonitriles)

- Reaxys/SciFinder Database entries for CAS 117738-76-8 (4-chloro-3-cyano-2-fluorobenzoic acid).

-

Source:

-

General SNAr Methodology

- "Nucleophilic Aromatic Substitution (SNAr) – Mechanism, Examples & FAQs."

-

Source:

Sources

- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. BJOC - Search Results [beilstein-journals.org]

- 4. Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs [allen.in]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalscientificjournal.com [globalscientificjournal.com]

Reagents for functionalizing 4-Chloro-3-cyano-2-fluorobenzoic acid

An In-Depth Guide to the Selective Functionalization of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Introduction: A Versatile Scaffold for Modern Chemistry

4-Chloro-3-cyano-2-fluorobenzoic acid is a highly functionalized aromatic scaffold poised for a diverse range of chemical transformations. Its strategic substitution pattern, featuring four distinct and electronically differentiated functional groups—a carboxylic acid, a cyano group, and two different halogens (fluorine and chlorine)—renders it an exceptionally valuable building block for researchers in drug discovery, agrochemicals, and materials science. The key to unlocking its synthetic potential lies in understanding the nuanced reactivity of each site, which is governed by a complex interplay of inductive and resonance effects.

The aromatic ring is rendered significantly electron-deficient by the powerful electron-withdrawing nature of the cyano, fluoro, and carboxylic acid groups. This electronic profile dictates the two primary avenues for aromatic functionalization:

-

Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond (C-Cl) at the C4 position serves as the primary handle for transformations like Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The carbon-fluorine bond (C-F) is substantially stronger and kinetically less reactive under typical cross-coupling conditions, providing an orthogonal site for selective C-Cl activation.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The profound electron-poor character of the ring makes it highly susceptible to SNAr. The fluorine atom at the C2 position, activated by both the ortho-cyano and para-carboxylic acid groups, is the most electrophilic center and the most probable site for nucleophilic displacement.[2][3][4]

Beyond the aromatic core, the carboxylic acid moiety offers a classical and reliable site for modifications, such as amide bond formation and esterification, using a vast arsenal of well-established reagents. This guide provides a detailed exploration of these selective functionalization strategies, complete with field-proven protocols and the scientific rationale behind reagent and condition selection.

Caption: Structure and primary reactive sites of 4-Chloro-3-cyano-2-fluorobenzoic acid.

Section 1: Functionalization of the Carboxylic Acid Moiety

The carboxylic acid is arguably the most accessible functional group on the scaffold. Its conversion to amides and esters is fundamental in library synthesis and lead optimization, allowing for the introduction of diverse chemical functionalities to probe structure-activity relationships.

Principle of Activation

Direct reaction of a carboxylic acid with an amine or alcohol is generally unfavorable. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved in situ using coupling reagents.

Protocol 1.1: Amide Bond Formation via EDC/HOBt Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) or an equivalent. EDC activates the carboxylate, which is then trapped by HOBt to form an active ester intermediate. This intermediate is less prone to side reactions (like racemization in chiral substrates) and reacts cleanly with the incoming amine.

Experimental Protocol:

-

Setup: To a solution of 4-Chloro-3-cyano-2-fluorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq.) and the desired primary or secondary amine (1.1 eq.).

-

Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq.) portion-wise over 5 minutes.

-

Reaction: Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

| Coupling Reagent | Advantages | Disadvantages |

| EDC/HOBt | Water-soluble urea byproduct (easy removal); Low cost. | Potential for racemization in sensitive substrates. |

| HATU/HOAt | High reactivity; Low racemization; Ideal for hindered amines. | Higher cost; Byproducts require chromatographic removal. |

| T3P® (Propylphosphonic Anhydride) | Excellent for water-sensitive reactions; High yields. | Requires stoichiometric base; Byproducts are water-soluble. |

Protocol 1.2: Fischer-Speier Esterification

For the synthesis of simple alkyl esters (e.g., methyl or ethyl), Fischer esterification provides a direct and cost-effective method. The reaction is an equilibrium process driven to completion by using the alcohol as the solvent (a large excess) and a strong acid catalyst.

Experimental Protocol:

-

Setup: Suspend 4-Chloro-3-cyano-2-fluorobenzoic acid (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol, serving as the solvent, ~0.2 M).

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (PTSA).

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) for 4-16 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic solution with saturated NaHCO₃ (aq.) to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified if necessary.

Section 2: Selective Cross-Coupling at the C4-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The significant difference in the bond dissociation energies of C-Cl (~96 kcal/mol) and C-F (~125 kcal/mol) allows for highly selective activation of the C4-Cl bond.[1]

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Suzuki-Miyaura Coupling

This reaction creates a new C-C bond by coupling the C4-Cl position with an organoboron reagent, offering a robust method to introduce aryl, heteroaryl, or alkyl groups.

Experimental Protocol:

-

Setup: In an oven-dried Schlenk flask, combine the 4-chloro-3-cyano-2-fluorobenzoic acid derivative (e.g., the methyl ester, 1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a supporting ligand (e.g., SPhos, XPhos for challenging couplings).

-

Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v, 0.1 M). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture under an inert atmosphere to 80-110 °C for 6-24 hours.

-

Monitoring: Follow the reaction progress by LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Section 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-F bond is the most activated site for nucleophilic attack due to the strong inductive withdrawal of the fluorine itself and the resonance stabilization of the anionic intermediate (Meisenheimer complex) by the adjacent cyano group and the para-carboxylic acid.[2][3] This allows for the selective introduction of O-, N-, and S-nucleophiles at this position.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3.1: O-Arylation with Phenols

This protocol describes the displacement of the C2-fluoride with a phenoxide nucleophile to form a diaryl ether linkage, a common motif in bioactive molecules.

Experimental Protocol:

-

Setup: To a solution of the 4-chloro-3-cyano-2-fluorobenzoic acid derivative (1.0 eq.) and a substituted phenol (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO (0.2 M), add a mild base like powdered anhydrous K₂CO₃ or Cs₂CO₃ (2.5 eq.).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours under an inert atmosphere.

-

Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and pour it into ice-water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Section 4: Summary of Regioselective Strategies

The functionalization of 4-chloro-3-cyano-2-fluorobenzoic acid is a study in regioselectivity. By choosing the appropriate class of reaction and reagents, a chemist can precisely target a specific position on the molecule.

Caption: Decision workflow for the selective functionalization of the scaffold.

References

-

Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps Website. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona Bronco Scholar. [Link]

-

Al-Tel, T. H. (2010). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]

-

Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research. [Link]

-

Singh, R. P., & Singh, V. K. (2017). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

-

Huang, C.-Y., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Halogenated Benzoic Acids

Welcome to the Advanced Purification Support Hub. You are likely working with 4-Chloro-3-cyano-2-fluorobenzoic acid (CAS 1628684-15-0) as a critical intermediate in the synthesis of next-generation bioactive scaffolds (e.g., antibacterial or oncology targets).[1] This compound presents a unique purification challenge: the cyano (nitrile) group is labile to hydrolysis, while the fluorine and chlorine substituents significantly alter the pKa and solubility profile compared to standard benzoic acids.

This guide is structured to troubleshoot your specific purity issues, moving from bulk cleanup (Extraction) to high-purity polishing (Recrystallization/Chromatography).

Part 1: The Purification Decision Matrix

Before starting, diagnose your crude material to select the correct workflow.[2]

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profiling.[1]

Part 2: Troubleshooting Guides & Protocols

Module A: Acid-Base Extraction (The "Workhorse" Method)

Best for: Removing non-acidic precursors (e.g., 4-chloro-2-fluoro-3-methylbenzonitrile).[1]

The Core Problem: The cyano group is susceptible to hydrolysis (converting to amide or carboxylic acid) if exposed to strong base (NaOH) or strong acid (HCl) for extended periods, especially with heat.

Optimized Protocol:

-

Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

-

Extraction (Base): Extract with saturated NaHCO₃ (mild base, pH ~8.5). Do not use NaOH, as the high pH (>12) accelerates nitrile hydrolysis [1].

-

Wash: Wash the aqueous layer (containing the product salt) twice with fresh EtOAc to remove non-acidic organic impurities.

-

Acidification: Cool the aqueous layer to 0–5°C . Slowly add 1M HCl dropwise until pH reaches 2–3.

-

Isolation: Filter the precipitated solid. If no solid forms (oiling out), extract with EtOAc, dry over Na₂SO₄, and concentrate.

Troubleshooting Q&A:

| Symptom | Probable Cause | Corrective Action |

| Low Recovery | Product solubility in water | The electron-withdrawing F and CN groups lower the pKa, making the acid more soluble in water.[1] Saturate the aqueous phase with NaCl (salting out) before the final extraction. |

| New Impurity Peak (+18 mass) | Nitrile Hydrolysis | You likely used a strong base (NaOH) or allowed the acidic solution to warm up. Switch to NaHCO₃ and keep all aqueous steps at 4°C . |

| Emulsion Formation | Fine precipitate | The fluorinated ring can act as a surfactant. Filter the biphasic mixture through Celite to break the emulsion, then separate layers. |

Module B: Recrystallization (Polishing)

Best for: Removing regioisomers and trace colored impurities.[1]

The Core Problem: Fluorinated benzoic acids often "oil out" (separate as a liquid) rather than crystallize due to low melting points and disrupted lattice packing.

Recommended Solvent Systems:

-

System 1 (Preferred): Toluene / Heptane (Good for removing non-polar isomers).

-

System 2 (Alternative): Ethanol / Water (Good for removing inorganic salts).

Optimized Protocol (Toluene/Heptane):

-

Dissolve crude solid in minimal boiling Toluene .

-

If colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.

-

Remove from heat. Add Heptane dropwise until a faint cloudiness persists.

-

Add a few drops of Toluene to clear the solution.

-

Critical Step: Allow to cool to room temperature slowly (wrap flask in foil/towel). Rapid cooling traps impurities.

-

Cool to 4°C for 2 hours before filtration.

Troubleshooting Q&A:

| Symptom | Probable Cause | Corrective Action |

| Oiling Out | Supersaturation / Low MP | Re-heat to dissolve the oil.[1] Add a seed crystal of pure product at 30-40°C. If no seed is available, scratch the glass wall with a rod to induce nucleation. |

| Low Yield | Too much solvent | Fluorinated acids can be surprisingly soluble in toluene. Concentrate the mother liquor to half volume and repeat cooling to recover a second crop. |

| Isomer Persistence | Co-crystallization | Regioisomers (e.g., 3-Cl vs 4-Cl) have similar lattice energies.[1] Switch to System 2 (EtOH/Water) which relies more on hydrogen bonding differences than polarity. |

Module C: Chromatographic Purification (HPLC/Flash)

Best for: separating hydrolysis byproducts (Amide/Diacid) from the target.[1]

The Core Problem: The carboxylic acid group causes "peak tailing" on silica, leading to poor resolution.

Technical Setup:

-

Stationary Phase: C18 (Reverse Phase) is superior to Silica for this acid.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Why Formic Acid? It keeps the carboxylic acid protonated (neutral), preventing ionic interaction with the stationary phase and sharpening the peak [2].

-

Gradient Strategy:

-

Start: 10% ACN[1]

-

End: 90% ACN over 20 minutes.

-

Note: The target acid usually elutes earlier than the decarboxylated impurities but later than the hydrolysis (amide) impurities.

Part 3: Impurity Profiling & Management

Understanding your enemy is key to defeating it. The diagram below illustrates the chemical pathways leading to common impurities.

Figure 2: Chemical stability profile.[1] Avoid High pH to prevent Amide formation; avoid excessive heat to prevent Decarboxylation.

References

-

Vertex Pharmaceuticals Inc. (2008). Synthesis of substituted benzoic acids. United States Patent US20080200463. Link (Describes general conditions for cyanobenzoic acid handling).

-

Sigma-Aldrich. (2025).[1] 4-Chloro-3-cyano-2-fluorobenzoic Acid Product Information. Link (Physical properties and storage).

-

PubChem. (2025).[3] 4-Chloro-3-cyanobenzoic acid Compound Summary. National Library of Medicine. Link (Analogous solubility and pKa data).

-

University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Link (General solvent selection rules for halogenated aromatic acids).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated cyanobenzoic acids, as they may release toxic fumes (HCN/HF) under extreme conditions.

Sources

Technical Support Center: Recrystallization of 4-Chloro-3-cyano-2-fluorobenzoic Acid

Welcome to the technical support center for the recrystallization of 4-Chloro-3-cyano-2-fluorobenzoic acid (CAS 1628684-15-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity crystalline material. Here, we address common challenges and provide field-proven solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for 4-Chloro-3-cyano-2-fluorobenzoic acid?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For 4-Chloro-3-cyano-2-fluorobenzoic acid, a substituted benzoic acid, good starting points are polar protic solvents. Based on the structure—possessing a polar carboxylic acid group, a moderately polar cyano group, and halogen substituents—solvents like ethanol, methanol, or isopropanol are excellent candidates to evaluate. A mixed solvent system, such as ethanol-water or acetone-water, can also be highly effective.[1] The addition of water as an anti-solvent to a solution in a highly soluble solvent often induces crystallization.

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to a very high concentration of the solute or a large difference in polarity between the solute and the solvent system.

Troubleshooting Steps:

-

Increase the Solvent Volume: The most common cause is a supersaturated solution that is too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. Allow it to cool slowly.[1]

-

Lower the Crystallization Temperature: Induce crystallization at a lower temperature. Once the solution is cool but before oiling occurs, scratch the inside of the flask with a glass rod or add a seed crystal to provide a nucleation point.[1]

-

Modify the Solvent System: If using a mixed solvent system, you may have added the anti-solvent too quickly or in too large a proportion. Re-heat to dissolve the oil, add a small amount of the "good" solvent to create a clear solution, and then add the anti-solvent more slowly while the solution is hot.

Q3: Crystal formation is not occurring, even after cooling the solution in an ice bath. What should I do?

A lack of crystal formation is typically due to either the solution not being sufficiently saturated or the presence of an energy barrier to nucleation.

Inducing Crystallization:

-

Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a surface for the first crystals to form.[1][2]

-

Seed Crystals: If you have a small amount of pure 4-Chloro-3-cyano-2-fluorobenzoic acid, add a single, tiny crystal to the cooled solution. This will act as a template for further crystal growth.[1][2]

-

Reduce Solvent Volume: It's possible that too much solvent was used initially.[1] Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

-

Flash Freezing: As a last resort for stubborn crystallizations, you can try flash freezing a small amount of the solution on dry ice and then allowing it to thaw. This can sometimes generate seed crystals.

Q4: The recovery yield of my recrystallized product is very low. How can I improve it?

Low recovery is a common issue and can be attributed to several factors.

Optimization Strategies:

-

Minimize Solvent Usage: The most critical factor is to use the minimum amount of hot solvent required to fully dissolve the crude product.[1][3] Any excess solvent will retain more of your compound in the mother liquor upon cooling.

-

Prevent Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated.[1] If crystals form on the filter paper, it will lead to significant loss.[3]

-

Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Ensure the solution is thoroughly chilled in the ice bath to maximize the precipitation of the product.[1][2]

-

Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[4]

Q5: The final crystals have a yellowish tint. How can I obtain a colorless product?

Colored impurities often arise from the synthetic process and can be adsorbed onto the crystal lattice.

Decolorization Technique:

-

After dissolving your crude product in the hot solvent, remove it from the heat source.

-

Add a very small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot solution.

-

Swirl the flask and gently reheat to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.[5][6]

-

Perform a hot gravity filtration to remove the charcoal. Be cautious, as adding charcoal to a boiling solution can cause it to froth over. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[1]

Solvent Selection Guide

The choice of solvent is paramount for successful recrystallization.[3][6] The following table provides a guide to the expected solubility of 4-Chloro-3-cyano-2-fluorobenzoic acid in common laboratory solvents, based on its chemical structure.

| Solvent | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Comments |